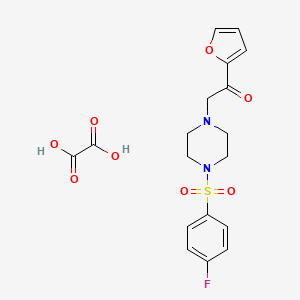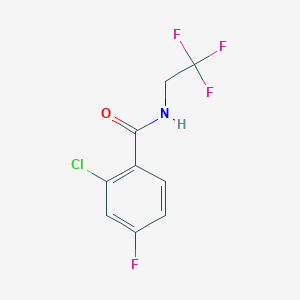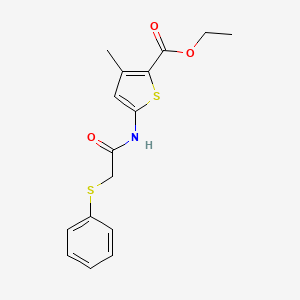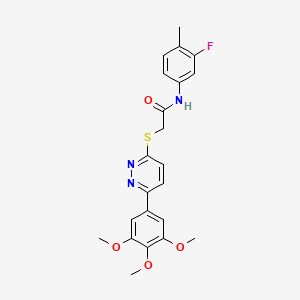
N1-(3-acetamidophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N1-(3-acetamidophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-acetamidophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed using pyrazole-acetamide derivatives, similar in structure to the specified compound, have been studied for their potential in forming supramolecular architectures and their antioxidant activity. Such complexes demonstrate significant antioxidant activity and can lead to the formation of 1D and 2D supramolecular structures through hydrogen bonding interactions (Chkirate et al., 2019).
Antitumor and Anticancer Properties
The synthesis and characterization of derivatives structurally related to the specified compound have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, particularly those with modifications in the acetamide portion, have exhibited significant activities against various forms of cancers and viruses (Küçükgüzel et al., 2013).
Computational and Pharmacological Evaluation
Studies involving computational and pharmacological evaluations of novel heterocyclic derivatives, including those related to the compound , have been conducted to assess toxicity, tumor inhibition, and antioxidant properties. Such compounds have shown promise in binding to various targets and exhibiting moderate inhibitory effects in different assays (Faheem, 2018).
Synthesis and Characterization for Biological Applications
Novel compounds synthesized using processes similar to those for the specified compound have been studied for their crystal structures and potential applications in biology. These studies involve the examination of intermolecular interactions and their implications for binding in biological systems (Sebhaoui et al., 2020).
Anti-Inflammatory Activity
Compounds structurally related to the one specified have been synthesized and assessed for their anti-inflammatory activity. These studies provide insights into the potential therapeutic applications of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Applications in Coordination Chemistry and Antibacterial Activity
Research on coordination complexes using pyrazole-acetamide derivatives related to the specified compound has highlighted their potential in forming unique chemical structures and exhibiting significant antibacterial activity. This application is particularly relevant in the development of new antibiotics and antimicrobial agents (Chkirate et al., 2022).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14(24)22-15-4-2-5-16(12-15)23-19(26)18(25)21-13-20(7-9-27-10-8-20)17-6-3-11-28-17/h2-6,11-12H,7-10,13H2,1H3,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDLGOKWJPEOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714389.png)
![2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2714390.png)
![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2714391.png)


![3-[(1R,3R)-3-Hydroxycyclohexyl]propanoic acid](/img/structure/B2714396.png)

![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2714398.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714400.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2714406.png)
